3-nitro-1-phenyl-1H-1,2,4-triazole
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Overview
Description
3-Nitro-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenyl-1H-1,2,4-triazole typically involves the reaction of phenylhydrazine with nitrous acid to form a diazonium salt, which then undergoes cyclization with hydrazine to yield the triazole ring. The nitro group is introduced through nitration using concentrated nitric acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-Nitro-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and antifungal properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-nitro-1-phenyl-1H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The triazole ring can also bind to metal ions, affecting enzyme activity and disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Another triazole isomer with different nitrogen atom arrangement.
3-Nitro-1H-1,2,4-triazole: Lacks the phenyl group but shares the nitro and triazole structure.
1-Phenyl-3-hydroxy-1,2,4-triazole: Contains a hydroxyl group instead of a nitro group
Uniqueness
3-Nitro-1-phenyl-1H-1,2,4-triazole is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitro-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
AOUDREGNSCFGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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